molecular formula C10H20Ge B089822 6-Germaspiro[5.5]undecane CAS No. 180-98-3

6-Germaspiro[5.5]undecane

Katalognummer B089822
CAS-Nummer: 180-98-3
Molekulargewicht: 212.9 g/mol
InChI-Schlüssel: VJDNXZYZZJFUPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Germaspiro[5.5]undecane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of spiro compounds, which are characterized by the presence of a cyclic structure that connects two non-adjacent atoms. The synthesis of this compound is a complex process that requires specialized knowledge and skills. In 5]undecane.

Wirkmechanismus

The mechanism of action of 6-Germaspiro[5.5]undecane is not fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes and receptors. The interaction of this compound with these targets can lead to the inhibition or activation of specific biological processes, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and to have antiviral properties. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 6-Germaspiro[5.5]undecane in lab experiments is its unique properties, which can lead to the synthesis of novel materials and the development of new drugs. Additionally, this compound has shown promising results in various studies, which can provide valuable insights into the mechanisms of various biological processes. However, the synthesis of this compound is a complex process that requires specialized knowledge and equipment, which can limit its use in some lab experiments.

Zukünftige Richtungen

For the study of 6-Germaspiro[5.5]undecane include further exploration of its biochemical and physiological effects, the development of new synthetic methods, and the development of new materials and drugs based on its unique properties.

Synthesemethoden

The synthesis of 6-Germaspiro[5.5]undecane involves a multi-step process that requires several chemical reactions. The first step involves the reaction of germylene with 1,5-cyclooctadiene, which results in the formation of a germyl cyclooctadiene complex. The second step involves the reaction of the germyl cyclooctadiene complex with a diene, which leads to the formation of the spiro compound. The synthesis of this compound is a challenging process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

6-Germaspiro[5.5]undecane has potential applications in various scientific research fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, this compound can be used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, this compound can be used as a reagent for various chemical reactions. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer and viral infections.

Eigenschaften

CAS-Nummer

180-98-3

Molekularformel

C10H20Ge

Molekulargewicht

212.9 g/mol

IUPAC-Name

6-germaspiro[5.5]undecane

InChI

InChI=1S/C10H20Ge/c1-3-7-11(8-4-1)9-5-2-6-10-11/h1-10H2

InChI-Schlüssel

VJDNXZYZZJFUPF-UHFFFAOYSA-N

SMILES

C1CC[Ge]2(CC1)CCCCC2

Kanonische SMILES

C1CC[Ge]2(CC1)CCCCC2

Synonyme

6-Germaspiro[5.5]undecane

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.